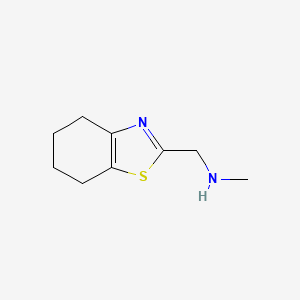
N-メチル-1-(4,5,6,7-テトラヒドロ-1,3-ベンゾチアゾール-2-イル)メタンアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine is a heterocyclic compound with a benzothiazole core structure
科学的研究の応用
Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine typically involves the reaction of 2-aminobenzothiazole with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
作用機序
The mechanism of action of Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
- N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Uniqueness
Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
生物活性
Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, synthesis methods, and relevant research findings.
- Molecular Formula : C9H14N2S
- Molecular Weight : 170.29 g/mol
- IUPAC Name : Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine
- CAS Number : 3249913
The structure of this compound features a benzothiazole ring fused with a tetrahydro group, which contributes to its biological activity.
Synthesis Methods
The synthesis of methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine typically involves multi-step organic reactions. Common methods include:
- Formation of the Benzothiazole Ring : This is often achieved through the condensation of 2-aminobenzenethiol with appropriate carbonyl compounds.
- Reduction Steps : The tetrahydro group can be introduced through reduction reactions involving various reducing agents such as lithium aluminum hydride or sodium borohydride.
- Methylation : The final step generally involves methylating the amine group to yield the target compound.
Biological Activity
Research indicates that methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine exhibits a variety of biological activities:
Antitumor Activity
Studies have shown that related compounds in the benzothiazole family possess significant antitumor properties. For instance:
- Selectivity Against Aneuploid Cells : Compounds similar to methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine have demonstrated high selectivity against aneuploid cell lines compared to diploid ones. This selectivity is crucial for developing targeted cancer therapies .
The precise mechanism of action for methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine is not fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation.
- Receptor Modulation : It could interact with cellular receptors that regulate growth pathways.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study identified that benzothiazole derivatives exhibit potent cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-361 .
- Structure-activity relationship (SAR) studies indicated that modifications at specific positions on the benzothiazole ring significantly enhance biological potency and selectivity .
特性
IUPAC Name |
N-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIDDNFHMBPUTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(S1)CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














